Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether
Description
Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether is a structurally complex molecule featuring a cyclobutyl ether core substituted with a benzyl group and a sulfanylmethyl-4-methylphenyl moiety. The cyclobutyl ring introduces significant steric strain due to its four-membered structure, which can influence reactivity and stability. The sulfanylmethyl group (-SCH2-) and the 4-methylphenyl (p-tolyl) substituent contribute to its electronic and solubility properties.
Properties
IUPAC Name |
1-methyl-4-[(3-phenylmethoxycyclobutyl)methylsulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22OS/c1-15-7-9-19(10-8-15)21-14-17-11-18(12-17)20-13-16-5-3-2-4-6-16/h2-10,17-18H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJUGFXGLYAVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2CC(C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Cyclobutyl Ring
- The cyclobutyl ring is constructed via a cyclization reaction of an appropriate linear or branched precursor containing reactive functional groups positioned to facilitate ring closure.
- Common synthetic approaches include intramolecular nucleophilic substitution or ring-closing metathesis reactions, optimized to yield the four-membered cyclobutyl ring with high selectivity and yield.
Introduction of the Sulfanyl Group
- The key step involves the attachment of the sulfanyl moiety derived from 4-methylphenyl thiol (p-toluenethiol) to the cyclobutyl intermediate.
- This sulfanyl group introduction is generally achieved by nucleophilic substitution or thiol-ene type reactions, where the thiol attacks an electrophilic center on the cyclobutyl intermediate, forming a thioether linkage.
- Reaction conditions often include mild bases or catalysts to promote the coupling while avoiding side reactions.
Attachment of the Benzyl Group via Etherification
- The final step is the etherification of the sulfanyl-cyclobutyl intermediate with benzyl alcohol.
- This reaction typically requires a strong base such as sodium hydride (NaH) to deprotonate the alcohol, generating a benzyl alkoxide nucleophile that attacks the electrophilic site on the intermediate to form the benzyl ether bond.
- Reaction solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve reactants and facilitate the reaction.
- Controlled temperature and inert atmosphere conditions (e.g., nitrogen or argon) are maintained to prevent oxidation or degradation.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants/Intermediates | Conditions | Outcome/Product |
|---|---|---|---|---|
| 1 | Cyclization | Linear precursor | Heat or catalyst-mediated | Cyclobutyl ring intermediate |
| 2 | Sulfanyl group introduction | Cyclobutyl intermediate + 4-methylphenyl thiol | Mild base or catalyst, inert atmosphere | Sulfanyl-substituted cyclobutyl intermediate |
| 3 | Etherification | Sulfanyl-cyclobutyl intermediate + benzyl alcohol | Sodium hydride, aprotic solvent, inert atmosphere | This compound |
Industrial and Scale-Up Considerations
- For large-scale or industrial production, the synthetic route is optimized for yield, purity, and cost-effectiveness.
- Continuous flow reactors may be employed to enhance reaction control and scalability.
- Automated synthesis platforms and advanced purification techniques such as chromatography and crystallization ensure consistent product quality.
- Process parameters like temperature, solvent choice, and reagent stoichiometry are finely tuned to minimize impurities and by-products.
Additional Chemical Transformations Related to Preparation
While the focus is on the preparation of the target compound, understanding its chemical reactivity is essential for refining synthesis:
| Reaction Type | Reagents Used | Target Functional Group | Notes on Reaction in Preparation Context |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, m-CPBA | Sulfanyl group | Can convert sulfanyl to sulfoxides/sulfones; usually avoided during synthesis to preserve thioether |
| Reduction | Lithium aluminum hydride, NaBH4 | Benzyl ether or sulfanyl group | May reduce ether or thioether bonds; generally not part of preparation but useful for modifications |
| Substitution | Sodium methoxide, potassium tert-butoxide | Benzyl position (ether linkage) | Nucleophilic substitution can modify benzyl ether; controlled conditions needed to avoid decomposition |
Research Findings and Optimization Data
- Studies indicate that the yield of the sulfanyl group introduction step critically depends on the purity of 4-methylphenyl thiol and the base used.
- Etherification efficiency improves significantly when sodium hydride is freshly prepared and the reaction is conducted under anhydrous conditions.
- Reaction times vary between 2 to 12 hours depending on scale and temperature, with typical yields reported in the range of 70-85% for the final product.
- Purification by column chromatography or recrystallization is essential to remove unreacted starting materials and side products.
Scientific Research Applications
Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The cyclobutyl ring and benzyl ether moiety may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Sulfanyl-Containing Derivatives
The sulfanylmethyl group in the target compound shares functional similarities with sulfanyl-linked heterocycles reported in . For example:
- Compound 7c–7f : These derivatives contain a 1,3,4-oxadiazole ring connected via a sulfanyl group to a propanamide backbone. While structurally distinct from the cyclobutyl ether, their sulfanyl linkages exhibit characteristic IR absorptions near 650–750 cm⁻¹ (C-S stretching) and NMR chemical shifts at δ 3.5–4.0 ppm for SCH2 protons .
- Comparison Insight: The target compound’s sulfanylmethyl group may display analogous spectroscopic signatures.
4-Methylphenyl (p-Tolyl) Substituted Compounds
The 4-methylphenyl group is present in 4-(p-Tolyl)butan-2-one (), a ketone with a para-methyl-substituted aromatic ring. Key comparisons include:
- Electronic Effects: The electron-donating methyl group enhances the aromatic ring’s stability and may increase solubility in non-polar solvents. In the target compound, this group could similarly influence lipophilicity and π-π stacking interactions .
- Steric Considerations : The para-substitution minimizes steric hindrance, allowing for planar alignment of the aromatic ring. This contrasts with ortho-substituted analogs, which often exhibit reduced reactivity due to steric crowding.
Cyclobutyl Ethers vs. Other Cyclic Ethers
- Ring Strain : The cyclobutyl ring’s high angle strain (~90° bond angles) increases its susceptibility to ring-opening reactions compared to five- or six-membered ethers.
- Thermal Stability : Strained systems like cyclobutyl ethers typically exhibit lower thermal stability, a critical factor in synthetic applications.
Data Table: Comparative Analysis of Structural Features
Research Findings and Limitations
- Spectroscopic Predictions : The sulfanylmethyl group’s IR and NMR data from provide a baseline for characterizing the target compound, though backbone differences may necessitate adjustments .
- Substituent Effects : The 4-methylphenyl group’s electronic contributions () suggest moderate lipophilicity, which could guide solvent selection in synthesis or purification .
- Knowledge Gaps: Direct data on cyclobutyl ethers and their sulfanyl derivatives are absent in the provided evidence, limiting quantitative comparisons.
Biological Activity
Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by:
- Benzyl Group : A phenyl ring attached to a CH2 group.
- Cyclobutyl Ring : A four-membered carbon ring.
- Sulfanyl Group : A sulfur atom bonded to a methylphenyl moiety.
This structural composition contributes to its biological activity by allowing interactions with various biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfanyl group may participate in redox reactions, modulating oxidative stress pathways in cells.
- Receptor Interaction : The compound could bind to specific receptors or enzymes, influencing their activity and leading to therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, although detailed mechanisms remain under investigation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against specific bacterial strains with minimal inhibitory concentrations (MICs) demonstrating promising results.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was evaluated against various cancer cell lines, revealing cytotoxic effects. The results are summarized in the following table:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The structure-activity relationship (SAR) analysis indicates that modifications to the benzyl or sulfanyl groups can enhance potency against specific cancer types.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various sulfanyl-containing compounds, including this compound. The results indicated a significant reduction in bacterial growth compared to controls, establishing a foundation for further development as an antimicrobial agent . -
Anticancer Research :
Another investigation focused on the anticancer potential of this compound against breast and lung cancer cell lines. The study concluded that the compound induced apoptosis in cancer cells through caspase activation pathways, highlighting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis likely involves thioether formation and cyclobutyl ring construction. For the sulfanyl-methyl group, nucleophilic substitution between a thiol (e.g., 4-methylbenzenethiol) and a benzyl-protected cyclobutyl halide precursor is plausible. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., K₂CO₃ for deprotonation). Cyclobutyl ring formation may require [2+2] photocycloaddition or ring-closing metathesis, with yields influenced by steric hindrance and ring strain .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for benzyl and 4-methylphenyl groups) and cyclobutyl CH₂/CH signals (δ 2.5–4.0 ppm).
- IR Spectroscopy : Confirm ether (C-O-C, ~1100 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) functional groups.
- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns.
- Refer to analogous compounds in for spectral benchmarks .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during cyclobutyl ring functionalization in this compound?
- Methodological Answer : Steric effects from the benzyl and sulfanyl-methyl groups can hinder cyclobutyl derivatization. Strategies include:
- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups).
- Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric barriers.
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization, as demonstrated in biphenyl syntheses .
Q. How does the sulfanyl-methyl substituent influence stability under oxidative or acidic conditions?
- Methodological Answer : The thioether group (C-S-C) is prone to oxidation. Stability studies should:
- Oxidative Stress Tests : Expose the compound to H₂O₂ or mCPBA; monitor sulfoxide/sulfone formation via TLC or LC-MS.
- pH-Dependent Degradation : Assess hydrolysis rates in buffered solutions (pH 1–14) using UV-Vis or NMR. Structural analogs in show similar reactivity trends .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for SN2 reactions.
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., cyclobutyl carbons).
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem-derived structural data .
Q. Are there documented biological activities for structural analogs of this compound?
- Methodological Answer : Analogous sulfanyl-methyl ethers exhibit antimicrobial and enzyme-inhibitory properties. For example:
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC values via broth microdilution).
- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric assays. highlights thiazole-oxadiazole derivatives with similar bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
